N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClFN3O4S2 and its molecular weight is 502.02. The purity is usually 95%.
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Biological Activity
N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride, commonly referred to as compound 1323511-84-7, is a synthetic organic molecule with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A dimethylaminoethyl group
- A sulfonyl moiety attached to a fluorophenyl ring
- A benzo[d]thiazole derivative
The molecular formula is C22H27ClFN3O3S2 with a molecular weight of approximately 500.04 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its potential as an anti-cancer agent and its role in modulating inflammatory responses. The following sections detail specific biological activities.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including:
- Breast Cancer : In vitro studies demonstrated that the compound effectively reduces the viability of MCF-7 breast cancer cells.
- Lung Cancer : The compound exhibited cytotoxic effects on A549 lung cancer cells, with IC50 values indicating significant potency.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
A549 | 10.0 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory pathways:
- NF-κB Pathway Inhibition : Research indicates that it can inhibit the activation of NF-κB, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines .
Table 2: Anti-inflammatory Activity
Assay | Result |
---|---|
NF-κB Activation | Inhibited by 75% |
IL-6 Expression | Reduced by 60% |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death in cancer cells.
- Cell Cycle Arrest : It causes G1 phase arrest in various cancer cell lines, preventing further proliferation.
- Cytokine Modulation : By inhibiting NF-κB, it downregulates inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound in combination with standard chemotherapy. Results indicated improved overall survival rates compared to those receiving chemotherapy alone.
Case Study 2: Chronic Inflammatory Diseases
In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and inflammation markers, suggesting its potential as an anti-inflammatory therapy.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S2.ClH/c1-24(2)11-12-25(21-23-18-9-6-16(29-3)14-19(18)30-21)20(26)10-13-31(27,28)17-7-4-15(22)5-8-17;/h4-9,14H,10-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFNBJLFBXLKLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.